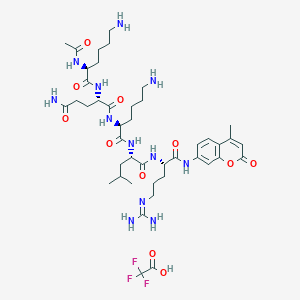
Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is a peptide substrate used in scientific research to study the activity of proteases. This peptide substrate is widely used in biochemical and physiological studies due to its unique properties.TFA.
Mecanismo De Acción
Target of Action
The primary target of the compound Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is cathepsin S , a lysosomal cysteine protease . This enzyme plays crucial roles in major histocompatibility complex (MHC) Class II antigen presentation and nociception .
Mode of Action
Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA acts as a fluorogenic substrate for cathepsin S . It interacts with the enzyme, undergoing hydrolysis and releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .
Biochemical Pathways
The interaction of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA with cathepsin S affects the antigen presentation pathway . By acting on cathepsin S, it influences the processing and presentation of antigens via MHC Class II . Cathepsin S also cleaves several extracellular matrix proteins , indicating its role in matrix remodeling.
Result of Action
The hydrolysis of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA by cathepsin S results in the release of AMC, a fluorescent product . This fluorescence can be detected under UV light, providing a measurable output for the enzyme’s activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA has several advantages in lab experiments. Firstly, it is a highly sensitive substrate, which allows for the detection of low levels of protease activity. Secondly, it is a fluorogenic substrate, which allows for real-time monitoring of protease activity. However, there are also limitations to the use of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA. It is important to note that different proteases have different substrate specificities, and the use of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA may not be suitable for all proteases. Additionally, the use of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA may not accurately reflect the activity of proteases in vivo.
Direcciones Futuras
There are several future directions for the use of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA in scientific research. Firstly, the development of new protease inhibitors using Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA as a substrate can be explored. Secondly, the use of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA in high-throughput screening assays can be investigated. Finally, the use of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA in the development of diagnostic assays for protease-related diseases can be explored.
Conclusion:
In conclusion, Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is a peptide substrate used in scientific research to study the activity of proteases. The synthesis method involves the use of solid-phase peptide synthesis, and the mechanism of action involves the cleavage of the peptide bond between Arginine and AMC. The use of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA has several advantages in lab experiments, including high sensitivity and real-time monitoring of protease activity. However, there are also limitations to its use, and it may not accurately reflect the activity of proteases in vivo. The future directions for the use of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA include the development of new protease inhibitors, high-throughput screening assays, and diagnostic assays for protease-related diseases.
Métodos De Síntesis
The synthesis of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA involves the use of solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a solid support, which is then cleaved to obtain the desired peptide. The synthesis of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is carried out using Fmoc chemistry, which involves the use of Fmoc-protected amino acids. After the peptide synthesis, the peptide is cleaved from the solid support and purified using HPLC.
Aplicaciones Científicas De Investigación
Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA is used in scientific research to study the activity of proteases. Proteases are enzymes that cleave peptide bonds in proteins and peptides. The activity of proteases can be measured by monitoring the cleavage of Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA. This peptide substrate is widely used in biochemical and physiological studies to understand the role of proteases in various biological processes.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N12O9.C2HF3O2/c1-23(2)20-32(40(61)51-30(12-9-19-47-41(45)46)36(57)49-26-13-14-27-24(3)21-35(56)62-33(27)22-26)53-38(59)29(11-6-8-18-43)50-39(60)31(15-16-34(44)55)52-37(58)28(48-25(4)54)10-5-7-17-42;3-2(4,5)1(6)7/h13-14,21-23,28-32H,5-12,15-20,42-43H2,1-4H3,(H2,44,55)(H,48,54)(H,49,57)(H,50,60)(H,51,61)(H,52,58)(H,53,59)(H4,45,46,47);(H,6,7)/t28-,29-,30-,31-,32-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRFFPYWSABBGE-SQLDAFDYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H67F3N12O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Lys-Gln-Lys-Leu-Arg-AMC.TFA | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

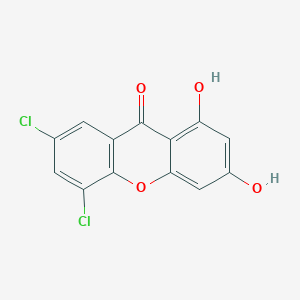
![5-Benzoyl-2-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B6590506.png)
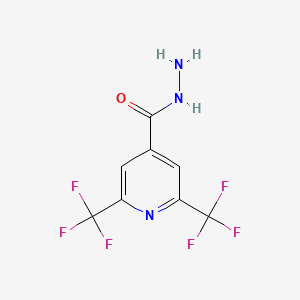
![N-{2-chloro-1-[3,4,5-trihydroxy-6-(methylsulfanyl)oxan-2-yl]propyl}-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B6590539.png)
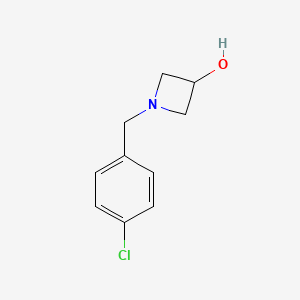
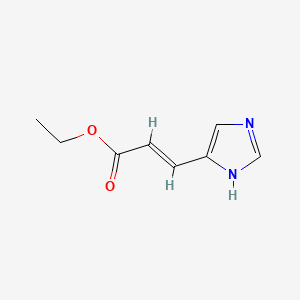
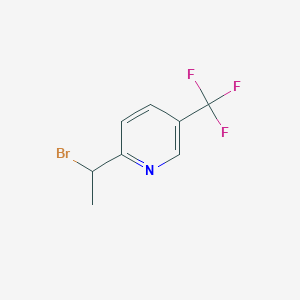

![5,7-dichloro-3-isopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B6590572.png)
![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)
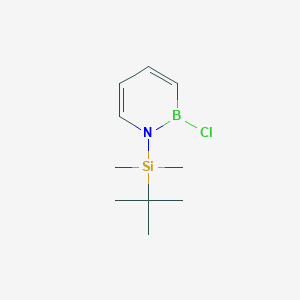

![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)
![(E)-3-(dimethylamino)-1-(7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B6590612.png)